molecular formula C32H31F5N2O6 B557348 Fmoc-Lys(Boc)-OPfp CAS No. 86060-98-2

Fmoc-Lys(Boc)-OPfp

Cat. No. B557348
CAS RN: 86060-98-2
M. Wt: 634.6 g/mol
InChI Key: HLNVSYQQDWNJRI-QFIPXVFZSA-N
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Description

“Fmoc-Lys(Boc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The molecular weight of this compound is 468.54 g/mol .


Synthesis Analysis

“Fmoc-Lys(Boc)-OH” is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It is also used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .


Molecular Structure Analysis

The empirical formula of “Fmoc-Lys(Boc)-OH” is C26H32N2O6 . The SMILES string of this compound is CC(C)(C)OC(=O)NCCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

“Fmoc-Lys(Boc)-OH” is used in the preparation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery . It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .


Physical And Chemical Properties Analysis

“Fmoc-Lys(Boc)-OH” is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF . It has a quality level of 100 and an assay of ≥98.0% (HPLC) .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

  • Field : Organic Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used in the solid-phase synthesis of peptides . This process involves the step-by-step addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .
  • Method : The Fmoc group is removed under basic conditions, allowing the next amino acid (also Fmoc-protected) to be added to the chain . The Boc group remains intact during this process, protecting the side chain of the lysine residue .
  • Results : The use of Fmoc-Lys(Boc)-OPfp allows for the synthesis of complex peptides with a high degree of control over the sequence .

Ester Hydrolysis

  • Field : Green Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used in the hydrolysis of esters . This is a type of reaction where an ester is broken down into its constituent alcohol and carboxylic acid .
  • Method : The reaction is carried out using calcium (II) iodide as a protective agent for the Fmoc protecting group . This allows for the selective deprotection of esters, creating SPPS-ready amino acids .
  • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Synthesis of D-Fructose-Derived Heyns Peptides

  • Field : Biochemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used in the synthesis of d-fructose-derived Heyns peptides . These are peptides that have been modified by the addition of a sugar molecule .
  • Method : The Fmoc-Lys(Boc)-OPfp is incorporated during solid-phase peptide synthesis . The building block allows the synthesis of a peptide identified in tryptic digests of human serum albumin containing the reported glycation site at Lys233 .
  • Results : The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .

Preparation of Dimeric RGD Peptide-Paclitaxel Conjugate

  • Field : Medicinal Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery .
  • Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dimeric RGD peptide-paclitaxel conjugate .
  • Results : The resulting conjugate can be used for targeted drug delivery, potentially improving the efficacy and reducing the side effects of chemotherapy .

Synthesis of DOTA-Conjugated Multivalent Cyclic-RGD Peptide Dendrimers

  • Field : Bioconjugate Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used in the synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers .
  • Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dendrimers .
  • Results : The resulting dendrimers can be used for tumor targeting and imaging .

Synthesis of Pentasubstituted Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts

  • Field : Organic Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
  • Method : The synthesis involves coupling Fmoc-Lys(Boc)-OPfp with p-methylbenzhydrylamine (MBHA) resin .
  • Results : The resulting salts can be used in various chemical reactions .

Preparation of Dimeric RGD Peptide-Paclitaxel Conjugate

  • Field : Medicinal Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery .
  • Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dimeric RGD peptide-paclitaxel conjugate .
  • Results : The resulting conjugate can be used for targeted drug delivery, potentially improving the efficacy and reducing the side effects of chemotherapy .

Synthesis of DOTA-Conjugated Multivalent Cyclic-RGD Peptide Dendrimers

  • Field : Bioconjugate Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp is used in the synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers .
  • Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dendrimers .
  • Results : The resulting dendrimers can be used for tumor targeting and imaging .

Synthesis of Pentasubstituted Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts

  • Field : Organic Chemistry
  • Application : Fmoc-Lys(Boc)-OPfp can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
  • Method : The synthesis involves coupling Fmoc-Lys(Boc)-OPfp with p-methylbenzhydrylamine (MBHA) resin .
  • Results : The resulting salts can be used in various chemical reactions .

Safety And Hazards

“Fmoc-Lys(Boc)-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVSYQQDWNJRI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456808
Record name Fmoc-Lys(Boc)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Boc)-OPfp

CAS RN

86060-98-2
Record name Fmoc-Lys(Boc)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
M Meldal, IB Svendsen, K Breddam… - Proceedings of the …, 1994 - National Acad Sciences
A solid-phase assay for the complete subsite mapping of the active site of endoproteases has been developed. A library of resin-bound protease substrates was synthesized both on …
Number of citations: 277 www.pnas.org
D Gallo, F Jacquemotte, A Cleeren, I Laïos… - Molecular and cellular …, 2007 - Elsevier
Calmodulin (CaM) contributes to estrogen receptor α (ER)-mediated transcription. In order to study the underlying mechanisms, we synthesized a peptide including the CaM binding site…
Number of citations: 36 www.sciencedirect.com
JC Truffert, U Asseline, A Brack, NT Thuong - Tetrahedron, 1996 - Elsevier
Two peptide-oligonucleotide conjugates 10a and 10b, containing as their peptide moiety the active site mimic of ribonuclease A (HGH motif) and the Cu (II) complexing metallopeptide (…
Number of citations: 68 www.sciencedirect.com
M Meldal - Methods, 1994 - Elsevier
A method for multiple column peptide synthesis of resin-bound fluorogenic protease substrates, which are subsequently used in a solid-phase assay for the complete subsite mapping …
Number of citations: 44 www.sciencedirect.com
L Capelôa, D Schwiertz, M Barz - European Polymer Journal, 2023 - Elsevier
Miktoarm star polymers display asymmetric architectures with combinations of multiple polymeric arms of different chemical nature emanating from a shared core. Their unique structure–…
Number of citations: 3 www.sciencedirect.com
LA Carpino, D Sadat-Aalaee… - The Journal of Organic …, 1990 - ACS Publications
1 was extraction with a phosphate bufferof pH 5.5 to remove the byproduct arising from dibenzofulvene (DBF) and 4-AMP. In the case of certain sequences, especially if methylene …
Number of citations: 130 pubs.acs.org
AHN Hopman, J Wiegant, GI Tesser… - Nucleic acids …, 1986 - academic.oup.com
Mercurated nucleic acid probes can be used for non-radioactive in situ hybridization. The principle of the method is based on the reaction of the mercurated pyrimidine residues of the in …
Number of citations: 104 academic.oup.com
G Lowe, T Vilaivan - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Novel peptide nucleic acids with configurationally and conformationally constrained glycylproline backbones have been synthesized by the solid-phase method from the Fmoc-…
Number of citations: 74 pubs.rsc.org
CD Juby, CD Richardson, R Brousseau - Tetrahedron letters, 1991 - Elsevier
… Stepwise svnthesis of &vs), and (‘Tarp), on teflon The procedure described above was applied to the synthesis of the (Lys),- and flrp),- oligonucleotide conjugates Fmoc-Lys-Boc-OPFp (…
Number of citations: 93 www.sciencedirect.com
PBW TEN KORTENAAR, J KRÜSE… - … Journal of Peptide …, 1986 - Wiley Online Library
The N‐terminal pentacosapeptide of Cowpea Chlorotic Mottle Virus (CCMV) was synthesized as the N α25 ‐acetyl, C α25 ‐methylamide. The compound contains six arginyl residues, …
Number of citations: 17 onlinelibrary.wiley.com

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